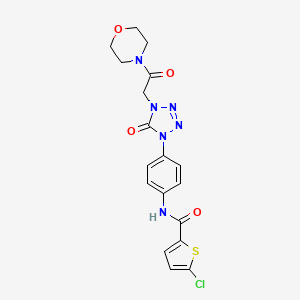

5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O4S/c19-15-6-5-14(30-15)17(27)20-12-1-3-13(4-2-12)25-18(28)24(21-22-25)11-16(26)23-7-9-29-10-8-23/h1-6H,7-11H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESMUHNHILSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS Number: 1396849-14-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of thromboembolic disorders. This article reviews the compound's biological activity based on available literature, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₇ClN₆O₄S, with a molecular weight of 448.9 g/mol. The structure features a thiophene ring, a morpholino group, and a tetrazole moiety which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₆O₄S |

| Molecular Weight | 448.9 g/mol |

| CAS Number | 1396849-14-1 |

Research indicates that this compound acts as an inhibitor of the blood coagulation factor Xa , a crucial component in the coagulation cascade. By inhibiting factor Xa, it can prevent thrombus formation, making it a potential candidate for the treatment and prophylaxis of various thromboembolic disorders including myocardial infarction, stroke, and deep vein thrombosis .

Antithrombotic Effects

The primary biological activity attributed to this compound is its antithrombotic effect. In preclinical studies, it has shown promise in reducing clot formation in animal models. For instance:

- Study Findings : In a study involving rat models of thrombosis, administration of the compound resulted in a significant reduction in thrombus weight compared to control groups .

Cytotoxicity and Anticancer Potential

Although primarily studied for its anticoagulant properties, there is emerging evidence suggesting potential anticancer activity. Some derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : Compounds with similar thiazole or thiophene structures have been tested against HepG2 hepatocellular carcinoma cells using MTT assays, revealing IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 1.61 µg/mL) indicating significant cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Anticoagulant Activity : A patent describes the synthesis and evaluation of this compound as an effective anticoagulant agent in various thromboembolic conditions .

- Cytotoxic Activity : Research on structurally related compounds has shown that modifications in the phenyl ring can enhance anticancer properties, suggesting that further structural optimization could yield more potent derivatives .

- In Vitro Studies : Related compounds have been tested for their ability to inhibit cancer cell proliferation using standard assays like MTT and colony formation assays, with some demonstrating significant selectivity towards cancerous cells over normal cells .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties

One of the primary applications of this compound is its role as an inhibitor of blood coagulation factor Xa. This mechanism positions it as a potential therapeutic agent for treating thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis. The compound's ability to inhibit factor Xa suggests that it could be beneficial in preventing blood clots in patients at risk for these conditions .

Case Study: Thromboembolic Disorders

Research indicates that compounds similar to 5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide have been effective in clinical settings. For instance, studies have shown that factor Xa inhibitors can significantly reduce the incidence of thromboembolic events in patients undergoing surgeries or those with chronic conditions leading to increased clotting risks .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions starting from 5-chlorothiophene derivatives. The process includes the formation of an oxazolidinone intermediate, which is then reacted with morpholine derivatives and other reagents to achieve the final product .

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 5-chlorothiophene, amine derivatives | Formation of thiophene carboxamide |

| 2 | Cyclization | Morpholine derivatives | Formation of oxazolidinone |

| 3 | Final coupling | Various coupling agents | Synthesis of target compound |

Inhibition of Cancer Cell Proliferation

Emerging research suggests that compounds with similar structures may exhibit anti-cancer properties by inhibiting specific signaling pathways involved in cell proliferation. The presence of the morpholine ring and the thiophene moiety could enhance the compound's ability to interact with biological targets involved in tumor growth .

Case Study: Cancer Research

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. This indicates a promising avenue for further research into the anti-cancer potential of this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-2-Carboxamide Derivatives

Several structurally related thiophene-2-carboxamide derivatives have been synthesized and characterized, providing a basis for comparison:

Key Observations :

- Heterocyclic Core: The tetrazole in the target compound contrasts with oxadiazole () or triazepine () rings in analogs.

- Substituent Effects: The morpholinoethyl group in the target compound may improve solubility compared to bulkier substituents (e.g., phenoxyphenyl in ). However, the oxazolidinone in Rivaroxaban analogs () confers enhanced rigidity and bioavailability.

- Bioactivity Trends: Triazepine derivatives () exhibit anticancer activity, while oxadiazole-based compounds () are explored for kinase inhibition.

Spectral and Computational Analysis

- NMR Comparison : NMR data for analogous compounds (e.g., ) reveal distinct chemical shifts in regions corresponding to heterocyclic rings. For example, tetrazole protons in the target compound are expected to resonate at δ 8.5–9.5 ppm, differing from oxadiazole (δ 7.5–8.5 ppm) or triazepine (δ 6.5–7.5 ppm) signals .

- Computational Modeling: Tools like Multiwfn () enable comparative electron density analysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing tetrazole-containing analogs like 5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide?

- Methodology : A general approach involves coupling substituted tetrazole intermediates with activated carboxylic acid derivatives. For example, chlorobenzyloxy-phenyl-ethyl-thio-tetrazole derivatives can be synthesized via nucleophilic substitution reactions using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C . The reaction progress is monitored by TLC, followed by purification via recrystallization.

- Key Steps :

- Use of phase-transfer catalysts to enhance reaction efficiency.

- Optimization of temperature and solvent polarity to minimize side reactions.

Q. How are spectroscopic techniques (e.g., IR, NMR) applied to confirm the structure of this compound?

- IR Analysis : The presence of characteristic absorption bands for C=O (1650–1750 cm⁻¹), N-H (tetrazole ring, ~3200 cm⁻¹), and C-S-C (thiophene, 650–750 cm⁻¹) confirms functional groups .

- NMR Analysis :

- ¹H NMR : Chemical shifts for morpholine protons appear at δ 3.5–3.7 ppm (m, 8H), while tetrazole ring protons resonate at δ 8.0–8.5 ppm. Thiophene protons show distinct splitting patterns (e.g., δ 7.2–7.5 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) in the morpholino and tetrazole moieties appear at 165–175 ppm .

Q. What crystallographic tools are recommended for resolving structural ambiguities in such complex heterocycles?

- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. They handle twinned data and high-resolution structures effectively .

- Best Practices :

- Use high-quality single crystals grown via slow evaporation in polar solvents (e.g., DMSO/water).

- Validate hydrogen bonding networks and π-π stacking interactions using OLEX2 or Mercury.

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

- Case Study : For analogous diazomethane syntheses, flow-chemistry setups enable precise control over reaction parameters (residence time, temperature, stoichiometry). A DoE approach using factorial design identifies critical factors (e.g., catalyst loading, solvent ratio) and reduces batch-to-batch variability .

- Implementation :

- Use MiniTab or JMP software for statistical modeling.

- Prioritize safety for exothermic steps (e.g., using microreactors to limit hazardous intermediate accumulation).

Q. What computational methods predict the metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?

- Toolkit :

- ADMET Prediction : Employ Schrödinger’s QikProp or SwissADME to estimate solubility (LogS) and CYP450 interactions.

- AO Metabolism : Use docking studies (AutoDock Vina) to assess interactions with AO’s active site, focusing on electron-deficient regions (e.g., tetrazole rings) prone to oxidation .

- Validation : Compare in silico results with in vitro assays using human liver microsomes (HLMs) and recombinant AO isoforms.

Q. How can wavefunction analysis (Multiwfn) elucidate the electronic properties of the tetrazole-morpholino-thiophene scaffold?

- Workflow :

Generate electron localization function (ELF) maps to visualize charge distribution.

Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Analyze bond orders to assess aromaticity in the thiophene ring.

- Insights : High electron density at the tetrazole N2 position suggests susceptibility to electrophilic attacks, guiding functionalization strategies .

Q. What strategies resolve contradictions in bioactivity data for structurally similar analogs?

- Case Example : For thiophene-carboxamide derivatives, conflicting IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting solubility).

- Resolution :

- Normalize data using internal controls (e.g., reference inhibitors).

- Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do steric and electronic effects of substituents influence the compound’s binding to kinase targets?

- SAR Analysis :

- Morpholino Group : Enhances solubility but may sterically hinder binding to deep hydrophobic pockets.

- Chlorine Substituent : Electron-withdrawing effects stabilize the thiophene-carboxamide conformation, improving affinity for ATP-binding sites .

Methodological Recommendations

- Synthesis : Prioritize PEG-400-mediated reactions for scalability and reduced environmental impact .

- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra .

- Computational Modeling : Use Multiwfn for charge distribution analysis and AutoDock for binding mode predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.